1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.: 31217-72-8
VCID: VC1962605
InChI: InChI=1S/C7H9NO2/c1-3-8-6(9)4-5(2)7(8)10/h4H,3H2,1-2H3
SMILES: CCN1C(=O)C=C(C1=O)C
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

CAS No.: 31217-72-8

Cat. No.: VC1962605

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione - 31217-72-8

Specification

CAS No. 31217-72-8
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name 1-ethyl-3-methylpyrrole-2,5-dione
Standard InChI InChI=1S/C7H9NO2/c1-3-8-6(9)4-5(2)7(8)10/h4H,3H2,1-2H3
Standard InChI Key NKHIHGVHWGKXMQ-UHFFFAOYSA-N
SMILES CCN1C(=O)C=C(C1=O)C
Canonical SMILES CCN1C(=O)C=C(C1=O)C

Introduction

1-Ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, also known as N-ethyl-2-methylmaleimide, is a five-membered cyclic compound featuring a pyrrole ring with two carbonyl groups. Its molecular formula is C₇H₉NO₂, and it has a molecular weight of approximately 139.15 g/mol. This compound is derived from maleic acid and contains an amide functional group, making it reactive toward thiols.

Synthesis Methods

The synthesis of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with ethylamine, followed by dehydration. This process can be carried out under mild reaction conditions using a palladium-catalyzed cyclization reaction of alkynes with isocyanides.

Applications

This compound has a wide range of applications in various fields:

  • Chemistry: Used in the synthesis of polymers and copolymers with promising properties such as high thermal stability and dielectric constant.

  • Biology: Utilized to modify cysteine residues in proteins and peptides, making it a valuable tool in enzymology and protein studies.

  • Medicine: Employed to probe the functional role of thiol groups in enzymes and as an inhibitor of deubiquitinases.

  • Industry: Used in the manufacturing of aerospace and electronic parts due to its excellent performance in polymer applications.

Biological Activity

1-Ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione exhibits diverse biological activities, including interactions with biological macromolecules. It targets thiol groups in proteins and peptides, forming strong C-S bonds through virtually irreversible reactions. This action results in the inhibition of enzymes containing reactive cysteinyl residues, essential for their catalytic activity.

Comparison with Similar Compounds

Similar compounds to 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione include other N-substituted maleimides. For example, N-(1-phenylethyl)maleimide is used for derivatization of biological thiols but leads to more extensive side reactions compared to N-ethyl-2-methylmaleimide.

CompoundMolecular FormulaUnique Features
1-Methyl-1H-pyrrole-2,5-dioneC₅H₅NO₂Lacks ethyl substituent; simpler structure
1-(tert-butyl)-1H-pyrrole-2,5-dioneC₇H₉NO₂Contains a tert-butyl group; sterically bulkier
1-(4-Aminobutyl)-1H-pyrrole-2,5-dioneC₉H₁₃N₂O₂Additional amino group; potential for biological activity

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